N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride
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Overview
Description
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of an aminoethyl group attached to the furan ring, which is further modified by a carboxamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Feist-Benary synthesis.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting 2,5-dimethylfuran with ethylenediamine under controlled conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate product with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)furan-3-carboxamide hydrochloride
- 2,5-dimethylfuran-3-carboxamide hydrochloride
- N-(2-aminoethyl)-2-methylfuran-3-carboxamide hydrochloride
Uniqueness
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is unique due to the presence of both the aminoethyl and carboxamide groups on the furan ring, which confer distinct chemical and biological properties
Properties
CAS No. |
2680533-00-8 |
---|---|
Molecular Formula |
C9H15ClN2O2 |
Molecular Weight |
218.7 |
Purity |
95 |
Origin of Product |
United States |
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